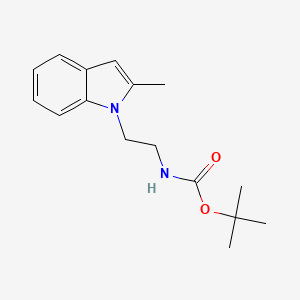

tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-12-11-13-7-5-6-8-14(13)18(12)10-9-17-15(19)20-16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKHLTYPCYVZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate typically involves multiple stepsThe process may include steps such as amination, reduction, esterification, and condensation .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Various halogenating agents and nucleophiles can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce different indole amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate is used as an intermediate in the preparation of more complex molecules. Its indole structure makes it valuable for constructing various heterocyclic compounds .

Biology and Medicine: The compound’s indole moiety is significant in medicinal chemistry, where it can be used to develop drugs with potential therapeutic effects. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives can inhibit enzymes like indoleamine-2,3-dioxygenase, which plays a role in immune regulation .

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

Fluoro-Substituted Analogues

- tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate ():

- Structure : Features a 6-fluoro substituent on the indole ring.

- Properties : The electron-withdrawing fluorine atom increases polarity and may enhance metabolic stability compared to the 2-methyl derivative.

- Synthesis : Prepared via similar Boc-protection strategies, with a molecular weight of 278.32 g/mol (C₁₅H₁₉FN₂O₂) .

Cyano-Substituted Analogues

- tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate (): Structure: Contains a 5-cyano group on the indole. Its planar structure may facilitate π-π stacking in biological targets .

Bromo-Substituted Analogues

- tert-Butyl 2-(4-bromo-1H-indol-3-yl)ethylcarbamate (CAS 263410-12-4) and 5-bromo analogue (CAS 217493-25-9) ():

- Structure : Bromine at the 4- or 5-position of the indole.

- Properties : Bromine’s steric bulk and moderate electron-withdrawing nature make these compounds suitable for further cross-coupling reactions (e.g., Suzuki-Miyaura). The 5-bromo derivative may exhibit higher steric hindrance than the 2-methyl compound .

Heterocyclic Core Modifications

Pyrazole-Based Analogues ():

- Examples :

- tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a)

- tert-Butyl 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethylcarbamate (10c)

- Comparison :

Functional Group Additions

Amide-Functionalized Derivatives ():

- Example: tert-Butyl (S)-(3-(1H-indol-3-yl)-1-(octylamino)-1-oxopropan-2-yl)carbamate (20): Structure: Incorporates an octylamide side chain and a Boc-protected amine. Synthesized via DCC/HOBt coupling with 67% yield .

Physicochemical and Spectral Data Comparison

Biological Activity

Overview

tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate is an organic compound characterized by its unique indole moiety, which is prevalent in numerous natural products and pharmaceuticals. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within various biochemical pathways. The indole structure allows for binding to different receptors and enzymes, leading to modulation of cellular processes such as:

- Inhibition of cell proliferation : This is particularly relevant in cancer research, where compounds that can halt the growth of cancer cells are invaluable.

- Induction of apoptosis : The ability to trigger programmed cell death in malignant cells can be a significant therapeutic strategy.

Biological Activities

The compound exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Antiviral | Potential in inhibiting viral replication pathways. |

| Anti-inflammatory | Modulation of inflammatory responses in tissues. |

| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth. |

| Antimicrobial | Effective against various pathogenic microorganisms. |

| Antidiabetic | May influence glucose metabolism and insulin sensitivity. |

Anticancer Activity

A study highlighted the efficacy of indole derivatives, including this compound, in inhibiting cancer cell proliferation. The mechanism involved the disruption of mitotic spindle formation, which is critical for cancer cell division. The compound demonstrated a significant reduction in cell viability across several cancer cell lines.

Antiviral Properties

Research has indicated that indole derivatives can interfere with viral entry and replication. In vitro studies showed that this compound inhibited the replication of certain viruses, suggesting its potential as an antiviral agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it reduced markers of inflammation and exhibited protective effects against inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

- Amination : Introduction of amino groups into the indole structure.

- Esterification : Formation of the carbamate group.

- Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with indole derivatives under basic conditions. For example, sodium hydride or potassium carbonate in anhydrous solvents (e.g., THF or DMF) facilitates carbamate bond formation. Reaction temperature (0–25°C) and moisture exclusion are critical to prevent hydrolysis of intermediates . Yield optimization may require stoichiometric control of the indole precursor and tert-butyl carbamate, as excess reagent can lead to byproducts like unreacted indole or dimerization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are essential for confirming the carbamate linkage and indole substitution pattern. For instance, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the ethylcarbamate chain shows characteristic splitting .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data collection (e.g., synchrotron sources) improves accuracy in resolving steric effects from the 2-methylindole group .

- HR-MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, distinguishing between structural isomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validation with complementary techniques is key:

- DEPT-135 NMR clarifies carbon hybridization, distinguishing quaternary carbons (e.g., tert-butyl) from CH/CH₂ groups in the ethyl chain .

- 2D NMR (COSY, HSQC, HMBC) maps coupling between indole protons and adjacent carbons, resolving ambiguities in substitution patterns .

- Comparative Analysis : Compare data with structurally analogous compounds (e.g., tert-butyl indole derivatives) to identify deviations caused by steric hindrance or electronic effects .

Q. What strategies are recommended for optimizing reaction yield when synthesizing this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions, monitoring by TLC or LC-MS for intermediate formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the indole nitrogen, while additives like molecular sieves reduce hydrolysis .

- Temperature Gradients : Perform reactions at 0°C to suppress side reactions (e.g., tert-butyl group cleavage) and gradually increase to room temperature .

Q. How does the compound's stability under different pH and temperature conditions affect experimental design?

- Methodological Answer :

- pH Stability : The carbamate bond is susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for biological assays .

- Thermal Stability : Thermal gravimetric analysis (TGA) reveals decomposition above 150°C. Store at −20°C under inert atmosphere to prevent degradation .

Handling and Safety

Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Label containers with hazard identifiers (e.g., "Irritant") even if GHS classification is absent .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Biological and Computational Applications

Q. How can the potential biological activity of this compound be assessed in drug discovery research?

- Methodological Answer :

- Enzymatic Assays : Test inhibition of indole-targeted enzymes (e.g., tryptophan hydroxylase) using fluorescence-based assays. IC₅₀ values quantify potency .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and binding pockets (e.g., serotonin receptors). Focus on the indole moiety’s π-π stacking and hydrogen-bonding potential .

- ADMET Profiling : Predict pharmacokinetics (e.g., logP, solubility) using SwissADME to prioritize derivatives for in vivo studies .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields or purity across studies?

- Methodological Answer :

- Purity Verification : Use HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities. Compare retention times with authentic standards .

- Batch Analysis : Replicate reactions under identical conditions (solvent, catalyst, temperature) to assess reproducibility. Document deviations in reagent quality or moisture levels .

- Collaborative Validation : Share raw data (e.g., NMR FID files) via repositories like Zenodo to enable cross-lab verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.